molecular formula C13H14N2O2S B2718515 3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione CAS No. 2415501-38-9

3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B2718515
CAS No.: 2415501-38-9
M. Wt: 262.33
InChI Key: RMJVJJMXHVNZCT-UHFFFAOYSA-N
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Description

3-{7-Azabicyclo[221]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be employed to construct the bicyclic structure . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization, oxidizing agents for oxidation reactions, and electrophilic reagents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxoammonium ions, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit the formation of active transcription factors in T-lymphocytes, preventing the expression of certain genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione is unique due to the presence of both a nitrogen atom in the bicyclic structure and a benzothiazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(7-azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-18(17)12-4-2-1-3-11(12)13(14-18)15-9-5-6-10(15)8-7-9/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJVJJMXHVNZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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